5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyridoazepines. This compound is characterized by a fused ring system containing both pyridine and azepine rings. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms, often involving hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction pathways that are critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-b]azepine: Another heterocyclic compound with a similar fused ring system.
Pyrido[4,3-b]indole: Known for its biological activities, particularly in cancer research.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-methyl-1,7,8,9-tetrahydropyrido[3,2-b]azepine-2,6-dione |
InChI |
InChI=1S/C10H12N2O2/c1-12-8-5-6-9(13)11-7(8)3-2-4-10(12)14/h5-6H,2-4H2,1H3,(H,11,13) |
InChI Key |
YLCYHOGNONHMFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCCC2=C1C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.